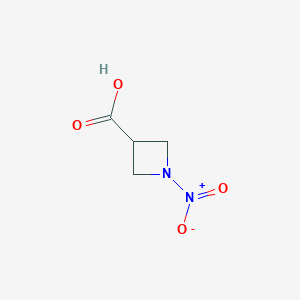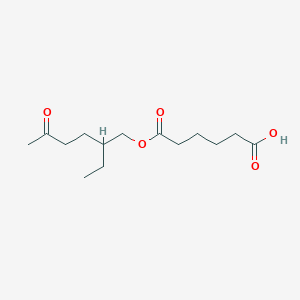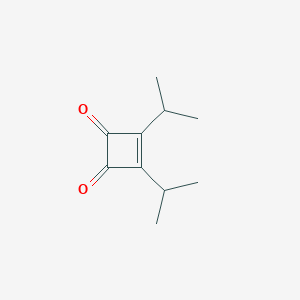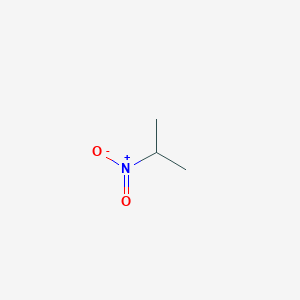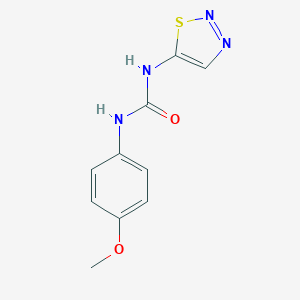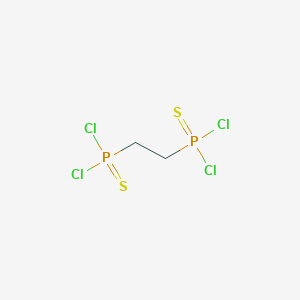
1,2-Bis(dichlorothiophosphonyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(dichlorothiophosphonyl)ethane, commonly known as BDCP, is a chemical compound that has been extensively studied for its scientific research applications. It is a member of the organophosphorus family of compounds and has been used in various fields, including agriculture, medicine, and military.
Mécanisme D'action
BDCP binds irreversibly to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of the cholinergic receptors.
Effets Biochimiques Et Physiologiques
BDCP has been shown to have various biochemical and physiological effects. It can cause muscle spasms, respiratory distress, and seizures. It can also affect the cardiovascular system, causing bradycardia, hypotension, and arrhythmias. BDCP exposure has also been linked to neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
BDCP has been used extensively in laboratory experiments to study the effects of acetylcholinesterase inhibition. Its irreversible binding to the enzyme makes it useful in studying the long-term effects of acetylcholine accumulation. However, its toxicity and potential health hazards limit its use in experiments involving living organisms.
Orientations Futures
There are several future directions for BDCP research. One potential area of study is the development of antidotes to BDCP poisoning. Another area of research is the development of more selective acetylcholinesterase inhibitors that do not have the same toxicity as BDCP. Additionally, BDCP could be used as a tool to study the role of acetylcholine in various physiological and biochemical processes.
Conclusion:
In conclusion, 1,2-Bis(dichlorothiophosphonyl)ethane is a chemical compound with significant scientific research applications. Its ability to inhibit acetylcholinesterase has led to its use in various fields, including medicine, agriculture, and military. However, its toxicity and potential health hazards must be taken into consideration when using it in laboratory experiments. There are several future directions for BDCP research, including the development of antidotes and more selective acetylcholinesterase inhibitors.
Méthodes De Synthèse
BDCP can be synthesized through a reaction between ethylene oxide and phosphorus pentachloride. The resulting product is then treated with sulfur to form BDCP.
Applications De Recherche Scientifique
BDCP has been used in scientific research for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to various physiological and biochemical effects.
Propriétés
Numéro CAS |
1661-12-7 |
|---|---|
Nom du produit |
1,2-Bis(dichlorothiophosphonyl)ethane |
Formule moléculaire |
C2H4Cl4P2S2 |
Poids moléculaire |
295.9 g/mol |
Nom IUPAC |
dichloro-(2-dichlorophosphinothioylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H4Cl4P2S2/c3-7(4,9)1-2-8(5,6)10/h1-2H2 |
Clé InChI |
WBTGKAWAYFLPRO-UHFFFAOYSA-N |
SMILES |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
SMILES canonique |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
Synonymes |
1,2-BIS(DICHLOROTHIOPHOSPHONYL)ETHANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
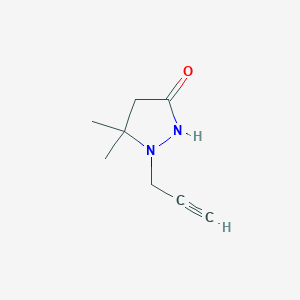
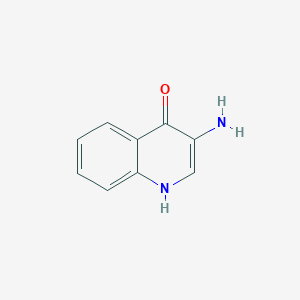
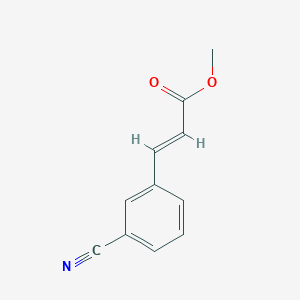

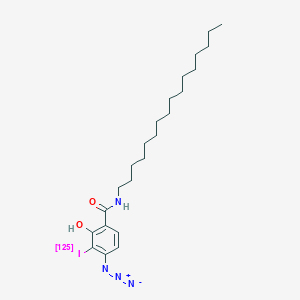
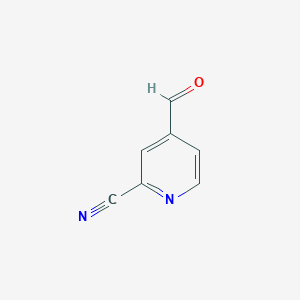
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
